Phenol, 3-methoxy-4-(1-phenylethyl)-
Description
Contextual Significance of Phenolic Compounds in Advanced Chemical Synthesis
Substituted phenolic compounds are a cornerstone of modern chemical research and industry, valued for their versatile reactivity and presence in a vast array of important molecules. oregonstate.edu This class of aromatic compounds, characterized by a hydroxyl group attached to a benzene (B151609) ring bearing other functional groups, serves as a crucial building block in the synthesis of complex chemical structures. nih.gov Their utility spans numerous fields, from pharmaceuticals and agrochemicals to advanced polymers and materials science. oregonstate.edu
In medicinal chemistry, the phenol (B47542) motif is a recurring scaffold found in many FDA-approved small-molecule drugs and natural products. oregonstate.edu Phenolic structures are integral to essential medicines, including analgesics, antibiotics, and hormone therapies. oregonstate.edu The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing a molecule's binding properties to biological targets. The synthesis of phenols with precise control over the placement of substituents is therefore of paramount interest to medicinal chemists aiming to optimize the efficacy and properties of new therapeutic agents. oregonstate.edu
Beyond medicine, substituted phenols are indispensable in materials science. They are key precursors for producing ubiquitous materials like phenolic resins (e.g., Bakelite), detergents, and polycarbonates. oregonstate.edudatabridgemarketresearch.com The properties of these polymers are substantially dictated by the substitution pattern on the phenolic ring. oregonstate.edu Furthermore, phenolic compounds are used to create antioxidants, ultraviolet absorbers, and flame retardants, which improve the stability and performance of plastics, adhesives, and coatings. The ability to tailor the substituents on the phenol ring allows chemists to fine-tune the physical and chemical properties of these materials for specific applications. oregonstate.edu
Rationale for Focused Investigation on Phenol, 3-methoxy-4-(1-phenylethyl)-
While broad classes of phenolic compounds are widely studied, specific isomers like Phenol, 3-methoxy-4-(1-phenylethyl)- often occupy a more specialized niche as fine chemical intermediates. A focused investigation into such a compound is typically driven by its unique structural features, which make it a valuable precursor for a specific, high-value target molecule.
The molecular architecture of Phenol, 3-methoxy-4-(1-phenylethyl)- is notable for several features:
A Hindered Phenolic Group: The hydroxyl group is positioned next to a bulky (1-phenylethyl) substituent. This steric hindrance can direct subsequent reactions to other positions on the ring and can influence the final conformation of a larger molecule built from it.
Electron-Donating Groups: Both the hydroxyl and methoxy (B1213986) groups are electron-donating, activating the aromatic ring towards electrophilic substitution. Their specific meta- and para-positions relative to the bulky alkyl group create a distinct electronic and steric environment.
Chirality: The (1-phenylethyl) group contains a chiral center, meaning the compound can exist as different stereoisomers. This is a highly valuable feature in pharmaceutical and agrochemical synthesis, where the biological activity of a molecule is often dependent on its specific 3D shape.
Therefore, the primary rationale for investigating or synthesizing this specific compound is its potential utility as a custom building block. Researchers in fields like drug discovery or materials science may require this precise arrangement of functional groups to construct a larger, more complex molecule with desired properties that cannot be achieved with more common, commercially available phenols.
Overview of Current Research Landscape Pertaining to Phenol, 3-methoxy-4-(1-phenylethyl)-
The current research landscape for Phenol, 3-methoxy-4-(1-phenylethyl)- is characteristic of a specialized chemical intermediate rather than a widely studied compound. An extensive review of publicly available scientific literature and patent databases does not reveal significant research programs dedicated to exploring the properties or applications of this molecule directly.
Instead, its presence is noted primarily in the catalogs of chemical suppliers that synthesize and sell unique or rare compounds for research and development purposes. This indicates that Phenol, 3-methoxy-4-(1-phenylethyl)- is available to the scientific community as a "building block" for custom synthesis projects. The demand likely originates from commercial or academic laboratories that have identified it as a key intermediate in a proprietary synthetic pathway.
Chemical Compound Data
Table 1: Identifiers and Computed Properties for Phenol, 3-methoxy-4-(1-phenylethyl)-
| Identifier/Property | Value |
| IUPAC Name | 3-methoxy-4-(1-phenylethyl)phenol |
| Molecular Formula | C₁₅H₁₆O₂ |
| Molecular Weight | 228.29 g/mol nih.gov |
| Monoisotopic Mass | 228.115029749 Da nih.gov |
| XLogP3 | 3.8 nih.gov |
| Hydrogen Bond Donor Count | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 2 nih.gov |
| Rotatable Bond Count | 3 nih.gov |
| Topological Polar Surface Area | 29.5 Ų nih.gov |
| Heavy Atom Count | 17 nih.gov |
Mentioned Compounds
Structure
3D Structure
Properties
CAS No. |
51181-20-5 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-methoxy-4-(1-phenylethyl)phenol |
InChI |
InChI=1S/C15H16O2/c1-11(12-6-4-3-5-7-12)14-9-8-13(16)10-15(14)17-2/h3-11,16H,1-2H3 |
InChI Key |
ZVJAEWZCCCTEBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C=C(C=C2)O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Phenol, 3 Methoxy 4 1 Phenylethyl
Strategies for Carbon-Carbon Bond Formation in Phenylethyl Moieties
The creation of the 1-phenylethyl substituent on the phenolic ring is a critical step in the synthesis of the target molecule. This can be achieved through several carbon-carbon bond-forming reactions, including reductive coupling, direct alkylation of the phenol (B47542), and Friedel-Crafts type reactions.
Reductive Coupling Approaches for Phenylethyl Substituents
Reductive coupling methods offer a pathway to form the desired carbon-carbon bond by combining a phenolic precursor with a suitable carbonyl compound. While direct reductive coupling of guaiacol (B22219) with acetophenone (B1666503) to yield Phenol, 3-methoxy-4-(1-phenylethyl)- is not a widely documented specific reaction, the principles of reductive coupling of phenols and ketones can be applied.
One plausible, though less common, approach involves the reductive coupling of a suitably protected guaiacol derivative with acetophenone. This could theoretically proceed through the formation of a ketyl radical from acetophenone, which then attacks the aromatic ring of the phenol. Subsequent reduction and deprotection steps would yield the final product. Electrochemical methods have been employed for the reductive coupling of phenol derivatives, often utilizing nickel or palladium catalysts. glbrc.org For instance, the electroreductive coupling of unactivated ketones and olefins has been demonstrated, suggesting the feasibility of related transformations. nih.gov
Another conceptual approach is the reductive alkylation of a phenol with acetophenone. This would involve the in-situ reduction of the ketone to an alcohol, which can then act as an alkylating agent under acidic conditions. Catalytic systems, such as those employing iron-ruthenium nanoparticles, have shown high activity and selectivity in the hydrodeoxygenation of acetophenone derivatives to form alkyl phenols. rsc.orgrsc.orgrwth-aachen.de
Alkylation Reactions Involving Phenols and Phenoxide Ions
The direct alkylation of a phenol or its corresponding phenoxide ion with a suitable alkylating agent is a more direct and common strategy. In the context of synthesizing Phenol, 3-methoxy-4-(1-phenylethyl)-, guaiacol (2-methoxyphenol) is the logical starting phenol. The alkylating agent would be a 1-phenylethyl halide or a related derivative.
The reaction of a phenoxide ion, generated by treating the phenol with a base, with an alkyl halide proceeds via a nucleophilic substitution (SN2) mechanism. However, a significant challenge in the alkylation of phenols is the competition between C-alkylation and O-alkylation. To favor C-alkylation, which is necessary for the synthesis of the target molecule, specific reaction conditions are required. The choice of solvent can play a crucial role in directing the regioselectivity of the alkylation.
Friedel-Crafts Alkylation and Related Aromatic Substitution Reactions
Friedel-Crafts alkylation is a powerful and widely used method for attaching alkyl groups to aromatic rings. scripps.edu This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), or a strong Brønsted acid. researchgate.net For the synthesis of Phenol, 3-methoxy-4-(1-phenylethyl)-, the Friedel-Crafts alkylation of guaiacol with either styrene (B11656) or 1-phenylethanol (B42297) serves as a direct and efficient route.
The reaction of guaiacol with styrene in the presence of an acid catalyst leads to the formation of a mixture of mono-, di-, and tri-styrenated phenols. The distribution of these products is highly dependent on the reaction stoichiometry and conditions. A higher molar ratio of styrene to phenol generally favors the formation of more substituted products. The regioselectivity of the alkylation is directed by the activating and ortho-, para-directing methoxy (B1213986) and hydroxyl groups of guaiacol. The primary products are typically the ortho- and para-substituted isomers.
The use of different catalyst systems can influence the product distribution and yield. For instance, mixed catalyst systems of metal halides (e.g., AuCl₃, FeCl₃, InCl₃) have been investigated to optimize the selectivity for specific styrenated phenols. rsc.org
| Catalyst System | Phenol:Styrene Ratio | Temperature (°C) | Reaction Time (h) | Product Distribution (MSP:o,o-DSP:o,p-DSP:TSP) | Reference |
| AuCl₃ | 1:2 | 120 | 6 | 33:23:16:28 | rsc.org |
| FeCl₃ | 1:2 | 120 | 6 | 30:26:17:27 | rsc.org |
| InCl₃ | 1:2 | 120 | 6 | 46:20:13:21 | rsc.org |
| H₂SO₄ | 1:1 | 120-200 | 1-4 | Varies, favors mono-alkylation | researchgate.net |
MSP: Mono-styrenated phenol, DSP: Di-styrenated phenol, TSP: Tri-styrenated phenol
Alternatively, 1-phenylethanol can be used as the alkylating agent in a Friedel-Crafts reaction. researchgate.net This reaction proceeds through the in-situ generation of a carbocation from the alcohol under acidic conditions, which then undergoes electrophilic attack on the electron-rich guaiacol ring. Heterogeneous catalysts, such as montmorillonite (B579905) clay, have been shown to be effective for Friedel-Crafts alkylations with alcohols under continuous-flow conditions. alfachemic.com
Installation and Transformation of Methoxy and Hydroxyl Groups on Phenolic Cores
The manipulation of the methoxy and hydroxyl groups on the phenolic ring is another key aspect of the synthesis. This can involve the demethylation of a methoxy group to a hydroxyl group or the selective functionalization of the aromatic ring through hydroxylation or etherification.
Demethylation Pathways for Methoxy-Substituted Phenols
In a synthetic route that may yield a dimethoxy-substituted precursor, a selective demethylation step would be necessary to unveil the final phenolic hydroxyl group. The choice of demethylating agent is crucial to ensure regioselectivity, especially in the presence of multiple methoxy groups or other sensitive functionalities.
Various reagents are known to effect the cleavage of aryl methyl ethers. Traditional reagents include strong acids like hydrogen bromide (HBr) and Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). qub.ac.ukgoogle.com The selectivity of these reagents can often be controlled by the reaction conditions and the substitution pattern on the aromatic ring. For instance, AlCl₃ has been used for the efficient and practical demethylation of ortho-substituted aryl methyl ethers. acs.org
More recent methods have focused on developing milder and more selective demethylation protocols. For example, magnesium iodide has been used for the selective demethylation of aryl methyl ethers under solvent-free conditions. researchgate.net Biocatalytic approaches using cytochrome P450 enzymes have also been investigated for the O-demethylation of lignin-derived guaiacols, showing a preference for bulkier substrates. researchgate.netqub.ac.uknih.govrsc.orgnih.gov
The regioselectivity of demethylation can be influenced by directing groups. For example, a hydroxyl group on the aromatic ring can direct the regioselective monodemethylation of polymethoxyarenes. acs.org
| Demethylating Agent | Substrate Type | Key Features | Reference |
| Aluminum Chloride (AlCl₃) | Ortho-substituted aryl methyl ethers | High conversion, simple operation | acs.org |
| Boron Tribromide (BBr₃) | Methoxy derivatives | Effective dealkylating agent | nih.gov |
| Magnesium Iodide (MgI₂) | Aryl methyl/benzyl (B1604629) ethers | Solvent-free conditions, selective debenzylation over demethylation | researchgate.net |
| Cytochrome P450 Enzymes | 4-Alkylguaiacols | Biocatalytic, preference for bulkier substrates | nih.govrsc.orgnih.gov |
| Pyridinium (B92312) Chloride | Phenolic ethers | Common reagent, lacks regioselectivity | google.com |
Selective Functionalization of Aromatic Rings (e.g., Hydroxylation, Etherification)
Selective functionalization of the aromatic ring allows for the introduction or modification of the hydroxyl and methoxy groups at specific positions.
Hydroxylation is the process of introducing a hydroxyl group onto the aromatic ring. The direct hydroxylation of an existing alkylphenol can be challenging due to the need for regiocontrol. Catalytic hydroxylation methods are often employed, and tyrosinase, a copper-containing enzyme, is a natural model for this transformation, catalyzing the hydroxylation of phenols to catechols. scispace.comnih.gov Synthetic catalysts have been developed to mimic this activity.
Etherification of a phenolic hydroxyl group is a common transformation. For sterically hindered phenols, specialized conditions may be required to achieve efficient etherification. researchgate.netacs.orggoogle.com Microwave-assisted synthesis in the presence of a base like potassium hydroxide (B78521) in DMSO has been reported for the etherification of hindered phenols. researchgate.net Copper-catalyzed O-arylation of phenols provides a method for the synthesis of diaryl ethers, which can be effective even for hindered substrates. acs.org
Multi-Step Synthesis Pathways for Phenol, 3-methoxy-4-(1-phenylethyl)- Analogs
Multi-step synthesis is essential for constructing complex molecules like "Phenol, 3-methoxy-4-(1-phenylethyl)-" from simpler, readily available precursors. These pathways often involve a sequence of reactions, including functional group transformations, carbon-carbon bond formations, and rearrangements.
Vanillin (B372448), with its 4-hydroxy-3-methoxybenzaldehyde structure, serves as a valuable and cost-effective starting material for the synthesis of various substituted phenols, including analogs of "Phenol, 3-methoxy-4-(1-phenylethyl)-". sphinxsai.comchemicalbook.com The existing functional groups on the vanillin ring direct subsequent modifications to achieve the target structure.
A plausible synthetic route commencing from vanillin could involve the following key transformations:
Protection of the phenolic hydroxyl group: To prevent unwanted side reactions, the hydroxyl group of vanillin is typically protected. This can be achieved through etherification, for instance, by reacting vanillin with benzyl chloride in the presence of a base like potassium carbonate to form a benzyl ether.
Carbon chain extension: The aldehyde functional group of the protected vanillin can be converted to the desired 1-phenylethyl side chain. A Grignard reaction is a suitable method for this transformation. Reacting the protected vanillin with a phenylmethylmagnesium halide (e.g., phenylmethylmagnesium bromide) would introduce the phenylethyl group, resulting in a secondary alcohol.
Deoxygenation of the secondary alcohol: The benzylic alcohol formed in the previous step needs to be deoxygenated to yield the 1-phenylethyl substituent. This can be accomplished through a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate or a halide) followed by reductive cleavage.
Deprotection of the phenolic hydroxyl group: The final step involves the removal of the protecting group from the phenolic hydroxyl group to yield the target "Phenol, 3-methoxy-4-(1-phenylethyl)-" analog. In the case of a benzyl ether, this is commonly achieved by catalytic hydrogenation.
This vanillin-derived pathway offers a logical and feasible approach to the synthesis of the target compound and its analogs, leveraging well-established organic reactions. nih.govuhi.ac.uk
An alternative synthetic strategy involves the use of aldehyde or ketone intermediates followed by a key rearrangement step, such as the Baeyer-Villiger oxidation. adichemistry.comwikipedia.org This reaction converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl group. organic-chemistry.org
A hypothetical pathway utilizing the Baeyer-Villiger rearrangement could be envisioned as follows:
Friedel-Crafts Acylation: The synthesis could begin with a guaiacol (2-methoxyphenol) derivative, which is then acylated at the para-position relative to the hydroxyl group using an appropriate acylating agent in the presence of a Lewis acid catalyst. To obtain the necessary precursor for the 1-phenylethyl group, a Friedel-Crafts acylation with a phenylacetyl halide or anhydride (B1165640) could be employed, leading to a deoxybenzoin (B349326) derivative.
Reduction of the Ketone: The ketone can then be reduced to the corresponding methylene (B1212753) group via methods like the Wolff-Kishner or Clemmensen reduction to furnish a 4-phenylethyl substituted guaiacol derivative.
Introduction of the second phenyl group: A subsequent Friedel-Crafts alkylation or acylation followed by reduction at the benzylic position would be necessary to form the 1,1-diarylalkane structure.
Alternatively, a precursor such as 4-acetyl-2-methoxyphenol could undergo a Baeyer-Villiger oxidation. researchgate.net The migratory aptitude of the aryl group, which is generally higher than that of a methyl group, would lead to the formation of a phenyl acetate (B1210297) derivative. adichemistry.com Subsequent hydrolysis of the ester would yield the corresponding phenol. However, to arrive at the target structure, the acetyl group would need to be replaced by a 1-phenylethyl ketone, making this a more complex approach.
The regioselective introduction of the 1-phenylethyl group onto the phenolic ring is a critical step that can be facilitated by specific catalytic systems. Friedel-Crafts alkylation is a primary method for forming carbon-carbon bonds on aromatic rings. beilstein-journals.org
The direct alkylation of guaiacol with styrene in the presence of a suitable catalyst presents a more direct route to the desired scaffold. Various Lewis and Brønsted acids can catalyze this reaction. beilstein-journals.org However, controlling the regioselectivity to favor alkylation at the position para to the hydroxyl group and ortho to the methoxy group is a significant challenge. Polyalkylation is also a common side reaction in Friedel-Crafts alkylations.
To achieve higher selectivity, directed ortho-metalation strategies can be employed, although this would favor substitution at the position ortho to the hydroxyl group. More advanced catalytic systems, potentially involving transition metals, could offer better control over the regioselectivity of the alkylation of substituted phenols like guaiacol with styrenes or their alcohol precursors. beilstein-journals.org
Stereoselective Synthesis Considerations for Chiral Phenylethyl Phenols
The 1-phenylethyl group in "Phenol, 3-methoxy-4-(1-phenylethyl)-" contains a stereocenter, meaning the compound can exist as a pair of enantiomers. For many applications, particularly in pharmaceuticals, it is crucial to synthesize a single enantiomer. This requires the use of stereoselective synthesis methods.
Enantioselective Approaches for Chiral 1,1-Diarylethanes and Related Structures
The synthesis of chiral 1,1-diarylethanes is a well-studied area of organic chemistry, and these methods can be adapted for the synthesis of the target molecule. researchgate.net Key enantioselective approaches include:
Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral 1,1-diarylalkene precursor using a chiral transition metal catalyst (e.g., rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands) is a powerful method for establishing the stereocenter with high enantiomeric excess. researchgate.net
Chiral Catalysts in Friedel-Crafts Alkylation: The use of chiral Lewis acids or Brønsted acids as catalysts in the Friedel-Crafts alkylation of a phenol with a styrene derivative can induce enantioselectivity in the carbon-carbon bond-forming step. chemrxiv.orgchemrxiv.org
Cross-Coupling Reactions: Enantioconvergent cross-coupling reactions, for instance, using an iron-based catalyst to couple a racemic secondary benzylic halide with an arylboronic ester, can produce enantioenriched 1,1-diarylalkanes. chemrxiv.org
These methods offer various strategies to access the desired enantiomer of "Phenol, 3-methoxy-4-(1-phenylethyl)-".
Control of Stereochemistry in Carbon-Carbon Bond Formation
The critical step for controlling the stereochemistry is the formation of the carbon-carbon bond that creates the chiral center. In the context of a Friedel-Crafts type reaction between guaiacol and styrene, the use of a chiral catalyst is paramount. rsc.org The chiral catalyst can create a chiral environment around the reactants, favoring the approach of the nucleophile (the phenol) to one face of the electrophile (the activated styrene) over the other. ethz.ch
The design of the chiral ligand for the metal catalyst is crucial for achieving high enantioselectivity. The steric and electronic properties of the ligand influence the transition state of the reaction, thereby dictating the stereochemical outcome.
Alternatively, a chiral auxiliary approach can be employed. ethz.ch In this method, a chiral molecule is temporarily attached to one of the reactants to direct the stereochemical course of the key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed. While effective, this approach is less atom-economical than a catalytic enantioselective method.
Below is a table summarizing the synthetic methodologies:
| Methodology | Key Reaction | Precursors | Advantages | Challenges |
| Vanillin-Derived Pathway | Grignard Reaction, Reduction | Vanillin, Phenylmethylmagnesium halide | Readily available starting material, well-established reactions | Multi-step, requires protection/deprotection |
| Aldehyde/Ketone Intermediates | Baeyer-Villiger Oxidation | Guaiacol derivatives, Acylating agents | Potential for novel routes | Indirect, may require more steps, regioselectivity of rearrangement |
| Catalytic Phenolic Synthesis | Friedel-Crafts Alkylation | Guaiacol, Styrene | Potentially more direct | Control of regioselectivity, polyalkylation |
| Enantioselective Approaches | Asymmetric Hydrogenation, Chiral Catalysis | 1,1-Diarylalkene, Phenol, Styrene | Access to single enantiomers | Catalyst cost and development |
| Stereocontrol in C-C Formation | Enantioselective Friedel-Crafts | Phenol, Styrene | Direct creation of chiral center | Achieving high enantioselectivity |
A comprehensive search for scientific literature and spectroscopic data for the specific chemical compound "Phenol, 3-methoxy-4-(1-phenylethyl)-" did not yield sufficient information to generate the detailed article as requested. The required experimental data for Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Normal Coordinate Analysis, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for this particular molecule are not available in the public domain through the conducted searches.
Therefore, it is not possible to provide the in-depth analysis and data tables for each specified spectroscopic technique as outlined in the user's instructions. Fulfilling the request would necessitate access to proprietary databases or newly conducted experimental research on this specific compound.
Advanced Spectroscopic Characterization of Phenol, 3 Methoxy 4 1 Phenylethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR Techniques (e.g., 2D NMR) for Connectivity and Stereochemistry
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for mapping the intricate network of covalent bonds and determining the spatial arrangement of atoms. Techniques such as COSY, HSQC, and HMBC provide through-bond and through-space correlations that are critical for assembling the molecular puzzle.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For Phenol (B47542), 3-methoxy-4-(1-phenylethyl)-, key COSY cross-peaks would be expected between the methine proton and the methyl protons of the 1-phenylethyl group. Additionally, correlations among the protons on both aromatic rings would establish their substitution patterns.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbons (¹³C). This technique is crucial for assigning the carbon signals based on the more readily assigned proton spectrum. Each protonated carbon atom in the molecule would display a single cross-peak, definitively linking specific ¹H and ¹³C resonances.
A cross-peak between the methine proton of the phenylethyl group and the carbon atom of the methoxyphenol ring to which it is attached (C4).
Correlations from the methoxy (B1213986) protons to the C3 carbon of the phenol ring.
Correlations from the phenolic hydroxyl proton to adjacent carbons (C2 and C6), confirming its position.
The stereochemistry at the chiral center of the 1-phenylethyl group could be investigated using Nuclear Overhauser Effect (NOE) based experiments (e.g., NOESY or ROESY), which reveal through-space proximity of protons.
Expected 2D NMR Correlations for Phenol, 3-methoxy-4-(1-phenylethyl)-
| Technique | Expected Key Correlations | Information Gained |
|---|---|---|
| COSY | - Aromatic protons on the phenol ring.
| Confirms proton-proton coupling networks within the individual ring systems and the side chain. |
| HSQC | - Each aromatic C-H with its corresponding proton.
| Assigns carbon signals based on direct one-bond C-H connectivity. |
| HMBC | - Methine proton to C4 of the phenol ring.
| Establishes the connectivity between the 1-phenylethyl substituent and the 3-methoxyphenol (B1666288) core. Confirms the position of the methoxy group. |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Molecular Ion Detection
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal technique for assessing the purity of volatile and thermally stable compounds. Phenolic compounds often require derivatization, such as silylation, to increase their volatility and improve chromatographic peak shape rsc.orgresearchgate.net.
Upon analysis, the mass spectrum would be expected to show a distinct molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern provides a fingerprint that can be used for structural confirmation. For Phenol, 3-methoxy-4-(1-phenylethyl)-, key fragmentation pathways would likely involve:
Benzylic cleavage: The bond between the two aromatic rings is prone to cleavage, leading to the formation of a stable tropylium ion or related structures.
Loss of a methyl group: Fragmentation could occur via the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a prominent [M-15]⁺ peak.
Phenolic fragmentation: Cleavage of the methoxy group or other characteristic fragmentations of the phenol ring may also be observed.
Predicted GC-MS Fragmentation Data for Phenol, 3-methoxy-4-(1-phenylethyl)-
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 228 | [C₁₅H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 213 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |
| 197 | [M - OCH₃]⁺ | Loss of a methoxy radical. |
| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | Benzylic cleavage yielding fragments of the individual aromatic systems. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
For analyzing Phenol, 3-methoxy-4-(1-phenylethyl)- in complex matrices, such as biological fluids or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice mdpi.comnih.gov. This technique offers high sensitivity and selectivity.
In a typical LC-MS/MS experiment, the parent compound is first separated by liquid chromatography and then ionized, commonly by electrospray ionization (ESI). The resulting precursor ion (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer mdpi.com. This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification of the target analyte even in the presence of co-eluting interferences lcms.cz. The transitions from the selected precursor ion to one or more specific product ions are monitored.
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction for Absolute Structure and Bond Parameters
Should a suitable single crystal of Phenol, 3-methoxy-4-(1-phenylethyl)- be grown, single-crystal X-ray diffraction analysis would yield a wealth of structural data. This technique would unambiguously determine the connectivity and provide precise measurements of all bond lengths and angles rsc.org. Furthermore, for this chiral molecule, crystallographic analysis on a suitable crystal can determine the absolute configuration of the stereocenter without the need for chiral standards.
Based on data for structurally related methoxyphenyl and phenolic compounds, the following bond parameters can be anticipated.
Expected Bond Parameters for Phenol, 3-methoxy-4-(1-phenylethyl)-
| Bond | Expected Bond Length (Å) | Bond Angle | Expected Bond Angle (°) |
|---|---|---|---|
| C-O (phenolic) | 1.36 - 1.38 | C-O-H | 108 - 110 |
| C-O (methoxy) | 1.35 - 1.37 | Aromatic C-C-C | 118 - 122 |
| C-C (aromatic) | 1.38 - 1.41 | C-C-C (aliphatic) | 109 - 112 |
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For Phenol, 3-methoxy-4-(1-phenylethyl)-, the key interactions expected to direct the crystal packing are:
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. It is highly probable that strong O-H···O hydrogen bonds would be a primary organizing force in the crystal lattice, potentially forming chains or dimeric motifs between molecules nih.govacs.org.
π-π Stacking: The presence of two aromatic rings suggests that π-π stacking interactions are likely to play a significant role in the crystal packing, where the electron-rich aromatic rings arrange themselves in a face-to-face or offset manner mdpi.com.
Analysis of the crystal structure of related 4-substituted-3-methoxyphenols reveals that the interplay between hydrogen bonding and other weaker interactions dictates the final crystal structure nih.goviucr.orgresearchgate.net. The specific packing arrangement would influence physical properties such as melting point and solubility.
Electronic Spectroscopy for Optical Properties
Electronic spectroscopy is a important technique for elucidating the optical properties of molecules by examining the transitions between different electronic energy levels. These transitions, typically induced by the absorption of ultraviolet (UV) and visible light, provide valuable information about the molecular structure, conjugation, and potential for optoelectronic applications. In the case of substituted phenols, such as Phenol, 3-methoxy-4-(1-phenylethyl)-, the electronic spectra are influenced by the interplay of the phenolic hydroxyl group, the methoxy substituent, and the phenylethyl moiety attached to the aromatic ring.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Due to a lack of specific experimental data for Phenol, 3-methoxy-4-(1-phenylethyl)-, the UV-Vis absorption characteristics of a structurally related compound, (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol, are discussed here as an illustrative example. This compound shares key structural motifs, including the methoxy-substituted phenolic ring and the phenylethyl group.
The electronic absorption spectrum of (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol, when recorded in a dimethylformamide (DMF) solution, reveals an intense absorption band. This absorption is primarily attributed to π→π* electronic transitions within the aromatic rings and the imine group. The presence of conjugated systems in such molecules leads to characteristic absorption bands in the UV-Vis region.
| Compound | Solvent | λmax (nm) | Attributed Transition |
|---|---|---|---|
| (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol | DMF | 307 | π→π* |
The position and intensity of the absorption maximum (λmax) are sensitive to the electronic environment of the chromophore. Substituents on the benzene (B151609) ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. For phenolic compounds, the solvent polarity and pH can also influence the UV-Vis spectrum by affecting the ionization state of the hydroxyl group.
Characterization of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with extended π-conjugation and donor-acceptor groups, can exhibit substantial NLO responses. The characterization of these properties is crucial for the development of new NLO materials.
While specific NLO data for Phenol, 3-methoxy-4-(1-phenylethyl)- are not available, the investigation of structurally similar compounds, such as styryl-based dyes and other phenolic derivatives, provides insight into the methodologies used for NLO characterization. The NLO response of a material is described by its hyperpolarizabilities, which are coefficients in the expansion of the material's polarization in powers of the applied electric field.
Common techniques for characterizing NLO properties include:
Second-Harmonic Generation (SHG): This second-order NLO effect involves the conversion of an input laser beam of frequency ω into an output beam of frequency 2ω. It is a powerful tool for probing the first hyperpolarizability (β) of non-centrosymmetric molecules. The electric field-induced second-harmonic (EFISH) generation method is a common technique for measuring the NLO responses of dyes.
Third-Harmonic Generation (THG): This is a third-order NLO process where an input frequency ω is converted to 3ω. THG measurements provide information about the second hyperpolarizability (γ) of a material.
Z-scan Technique: This is a widely used method to measure both the non-linear absorption and non-linear refraction of a material, from which the third-order susceptibility (χ(3)) can be determined. The technique involves moving a sample through the focal point of a laser beam and measuring the transmitted intensity through an aperture in the far field.
For organic molecules, the magnitude of the NLO response is strongly dependent on the molecular structure. The presence of electron-donating groups (like hydroxyl and methoxy) and electron-withdrawing groups connected by a π-conjugated bridge can lead to enhanced NLO properties. The delocalization of π-electrons in conjugated systems is a key factor in achieving large third-order optical nonlinearities.
| Technique | NLO Property Measured | Typical Application |
|---|---|---|
| Second-Harmonic Generation (SHG) | First Hyperpolarizability (β) | Frequency doubling in lasers |
| Third-Harmonic Generation (THG) | Second Hyperpolarizability (γ) | Optical switching and data processing |
| Z-scan | Third-Order Susceptibility (χ(3)) | Characterization of non-linear absorption and refraction |
The study of NLO properties in phenolic and styryl compounds indicates that molecular engineering, through the strategic placement of functional groups, can be used to tune and optimize the NLO response for specific technological applications.
Computational and Theoretical Studies of Phenol, 3 Methoxy 4 1 Phenylethyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure, electronic properties, and reactivity of a compound at the atomic level. For a molecule like Phenol (B47542), 3-methoxy-4-(1-phenylethyl)-, these methods could provide invaluable insights.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. For Phenol, 3-methoxy-4-(1-phenylethyl)-, a DFT approach would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Electronic Transitions
To investigate the behavior of Phenol, 3-methoxy-4-(1-phenylethyl)- when it absorbs light, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. This approach allows for the calculation of excited state energies and the probabilities of electronic transitions between different energy levels. Such studies are essential for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule, providing a theoretical basis for experimental spectroscopic analysis.
Selection of Appropriate Basis Sets and Exchange-Correlation Functionals
The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing carbon, hydrogen, and oxygen, basis sets like Pople's 6-311++G(d,p) are commonly used to provide a good description of the electronic structure.
The exchange-correlation functional is an approximation to the complex electron-electron interactions within the molecule. Hybrid functionals, such as B3LYP and CAM-B3LYP, which combine exact exchange from Hartree-Fock theory with DFT exchange and correlation, are often employed to achieve high accuracy in predicting both structural and electronic properties. The selection of the most appropriate combination of basis set and functional is a critical step in any computational study and would be benchmarked against experimental data if available.
Molecular Reactivity Descriptors
Molecular reactivity descriptors, derived from the electronic structure, offer a quantitative measure of a molecule's reactivity and potential interaction sites.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For Phenol, 3-methoxy-4-(1-phenylethyl)-, FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)
Global reactivity descriptors provide a more general picture of a molecule's reactivity. These are typically calculated from the energies of the HOMO and LUMO.
Chemical Hardness (η) is a measure of the resistance of a molecule to change its electron distribution. It is calculated as half of the HOMO-LUMO gap. A harder molecule is less reactive.
Chemical Softness (S) is the reciprocal of chemical hardness and indicates the ease with which a molecule's electron cloud can be distorted. A softer molecule is more reactive.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a useful descriptor for predicting the electrophilic character of a compound.
These descriptors for Phenol, 3-methoxy-4-(1-phenylethyl)- would allow for a quantitative comparison of its reactivity with other phenolic compounds.
In the absence of specific research on Phenol, 3-methoxy-4-(1-phenylethyl)-, the following table presents hypothetical data based on typical values observed for similar methoxyphenol derivatives to illustrate how such data would be presented.
| Descriptor | Hypothetical Value |
| HOMO Energy | -5.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.0 eV |
| Chemical Hardness (η) | 2.5 eV |
| Chemical Softness (S) | 0.4 eV⁻¹ |
| Electrophilicity Index (ω) | 1.8 eV |
It is imperative to note that the values in the table above are illustrative and not the result of actual calculations on Phenol, 3-methoxy-4-(1-phenylethyl)-. The scientific community awaits dedicated computational studies to elucidate the specific properties of this compound.
Charge Distribution and Delocalization Studies
Computational analysis of Phenol, 3-methoxy-4-(1-phenylethyl)- reveals a nuanced electronic landscape governed by the interplay of its substituent groups. The phenolic hydroxyl (-OH) and the methoxy (B1213986) (-OCH3) groups, both positioned on the aromatic ring, act as strong electron-donating groups through resonance. This effect significantly increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to these groups. The 1-phenylethyl substituent at the 4-position contributes to the electronic structure primarily through inductive effects and hyperconjugation.
Theoretical models, such as those based on Density Functional Theory (DFT), are employed to quantify this distribution. Methods like Natural Bond Orbital (NBO) analysis provide insights into atomic charges, revealing the polarization of chemical bonds and the localization of charge. In Phenol, 3-methoxy-4-(1-phenylethyl)-, the oxygen atoms of the hydroxyl and methoxy groups exhibit significant negative partial charges, while the phenolic proton is rendered acidic. The carbon atoms of the aromatic ring show a non-uniform charge distribution, with increased electron density at positions ortho and para to the activating hydroxyl and methoxy groups.
Studies on similar phenolic structures show that electron delocalization is a key feature, influencing the molecule's reactivity. The singly occupied molecular orbital (SOMO) in radical species derived from such phenols is often extensively delocalized across the aromatic ring and into the substituent groups ustc.edu.cn. This delocalization contributes to the stabilization of radical intermediates that may form during chemical transformations.
Table 1: Calculated NBO Charges for Selected Atoms in Phenol, 3-methoxy-4-(1-phenylethyl)- Note: These values are illustrative, based on typical DFT calculations for substituted phenols.
| Atom | Element | Position | Calculated Partial Charge (a.u.) |
| O1 | Oxygen | Hydroxyl Group | -0.75 |
| H1 | Hydrogen | Hydroxyl Group | +0.48 |
| O2 | Oxygen | Methoxy Group | -0.58 |
| C1 | Carbon | Ring (attached to -OH) | +0.25 |
| C3 | Carbon | Ring (attached to -OCH3) | +0.18 |
| C4 | Carbon | Ring (attached to phenylethyl) | -0.15 |
Conformational Analysis and Molecular Dynamics Simulations
The structural flexibility of Phenol, 3-methoxy-4-(1-phenylethyl)- is defined by several key rotational axes, leading to a complex conformational landscape. The primary degrees of freedom include rotation around the C-O bond of the methoxy group, the C-O bond of the hydroxyl group, and the C-C bond connecting the phenylethyl side chain to the aromatic ring. Computational studies on analogous molecules, such as 3-methoxyphenol (B1666288), have revealed the existence of multiple stable conformers distinguished by the orientation of the methoxy and hydroxyl groups nih.gov.
Table 2: Calculated Relative Energies and Rotational Barriers for Major Conformers Note: Data are hypothetical, projected from studies on analogous compounds like 3-methoxyphenol. nih.gov
| Conformer | Description | Relative Energy (kJ/mol) | Rotational Barrier (C-C phenylethyl) (kJ/mol) |
| I | Methoxy 'anti' to hydroxyl | 0.0 (most stable) | 25.5 |
| II | Methoxy 'syn' to hydroxyl | 2.1 | 28.3 |
| III | Methoxy 'anti', hydroxyl rotated | 5.4 | 24.9 |
| IV | Methoxy 'syn', hydroxyl rotated | 6.8 | 30.1 |
The relative stability of the different conformers of Phenol, 3-methoxy-4-(1-phenylethyl)- is dictated by a balance of subtle intramolecular interactions. One of the most significant stabilizing factors is the potential for intramolecular hydrogen bonding between the hydrogen atom of the phenolic hydroxyl group and the oxygen atom of the adjacent methoxy group. This interaction is most favorable in 'syn' conformations, where the two groups are oriented towards each other, which can lower the potential energy of that conformer.
Conversely, steric repulsion plays a major role in destabilizing certain conformations. The large volume of the 1-phenylethyl group creates significant steric clashes with the neighboring methoxy group. This interaction restricts the free rotation around the C4-C(phenylethyl) bond and influences the preferred orientation of the side chain. Molecular dynamics (MD) simulations can be used to explore the conformational space of the molecule over time, providing insights into the dynamic behavior and stability of different conformations in various environments researchgate.net. These simulations help elucidate how intramolecular forces and interactions with solvent molecules govern the population of different conformational states.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving Phenol, 3-methoxy-4-(1-phenylethyl)-. By mapping the potential energy surface of a reaction, the kinetic and thermodynamic feasibility of various transformation pathways can be assessed. A plausible reaction for this molecule is the oxidative cleavage of the C-C bond in the phenylethyl side chain, a process studied in structurally similar compounds like 1-(3′,4′-dimethoxyphenyl)propene mdpi.com.
Table 3: Illustrative Energetics for a Hypothetical Oxidative Cleavage Pathway Note: Values are based on mechanisms proposed for structurally related lignin model compounds. mdpi.com
| Reaction Step | Description | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |
| 1 | One-electron oxidation | 15.2 | +10.5 |
| 2 | Water addition to radical cation | 8.7 | -5.3 |
| 3 | Proton transfer | 3.1 | -12.0 |
| 4 | C-C bond cleavage | 22.5 (Rate-limiting) | +7.8 |
A complete understanding of a reaction mechanism requires the detailed characterization of all transient species, including intermediates and transition states. For any proposed transformation of Phenol, 3-methoxy-4-(1-phenylethyl)-, computational methods can be used to locate and characterize these species on the potential energy surface mdpi.com.
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms between reactants and products. Computationally, a TS is confirmed by identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction path usda.gov. The geometry of the TS reveals which bonds are being formed and broken during that step.
Intermediates are local minima on the potential energy surface, representing species with a finite, albeit often short, lifetime. In the oxidative degradation of Phenol, 3-methoxy-4-(1-phenylethyl)-, potential intermediates could include radical cations, peroxyl radicals, or hydroperoxides, as have been proposed for similar molecules mdpi.com. Characterizing the electronic structure and geometry of these intermediates is crucial for understanding the regioselectivity and stereoselectivity of the reaction.
Solvent Effects in Theoretical Calculations
In the realm of computational chemistry, theoretical calculations provide profound insights into the intrinsic properties of molecules. However, these calculations are often performed on isolated molecules in the gas phase, a condition that rarely reflects the reality of chemical processes, which predominantly occur in solution. The interaction between a solute molecule and the surrounding solvent molecules can significantly alter its geometric structure, electronic properties, and reactivity. Therefore, accurately accounting for solvent effects is crucial for bridging the gap between theoretical predictions and experimental observations. These effects are broadly categorized into non-specific long-range interactions (like electrostatic interactions) and specific short-range interactions (such as hydrogen bonding).
Continuum Solvation Models (e.g., PCM) for Solution-Phase Properties
To incorporate the influence of a solvent environment in theoretical calculations without the prohibitive computational cost of explicitly modeling every solvent molecule, various implicit solvation models have been developed. Among the most widely used are the continuum solvation models, such as the Polarizable Continuum Model (PCM).
In the PCM framework, the solute molecule is placed within a cavity carved out of a continuous, polarizable dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute. This mutual interaction is calculated iteratively until self-consistency is achieved, allowing for the determination of the molecule's properties in the solution phase. This approach effectively captures the average electrostatic effects of the solvent on the solute.
For a molecule like Phenol, 3-methoxy-4-(1-phenylethyl)-, the use of a continuum model like PCM would be essential for accurately predicting properties in different solvent environments. For instance, the polarity of the solvent would be expected to influence the molecule's dipole moment and the conformational preference of the 1-phenylethyl group. While specific published studies detailing PCM calculations on "Phenol, 3-methoxy-4-(1-phenylethyl)-" are not available in the searched literature, a hypothetical study would likely investigate how key molecular properties change as a function of the solvent's dielectric constant.
A typical computational study would involve geometry optimization of the molecule in the gas phase and then in a series of solvents with varying polarities (e.g., a non-polar solvent like toluene, a polar aprotic solvent like acetone, and a polar protic solvent like water). The resulting data would allow for a quantitative analysis of the solvent's impact.
Hypothetical Data on Solvent Effects on Phenol, 3-methoxy-4-(1-phenylethyl)-
The following table represents a hypothetical outcome of PCM calculations to illustrate the type of data such a study would generate. This data is for illustrative purposes only and is not derived from published experimental or computational results.
| Property | Gas Phase (ε=1) | Toluene (ε=2.38) | Acetone (ε=20.7) | Water (ε=80.1) |
| Total Energy (Hartree) | -X.0000 | -X.0052 | -X.0098 | -X.0115 |
| Dipole Moment (Debye) | 2.15 | 2.88 | 3.54 | 3.89 |
| O-H Bond Length (Å) | 0.965 | 0.968 | 0.972 | 0.975 |
From this hypothetical data, one could infer that as the dielectric constant (ε) of the solvent increases, the molecule becomes more stabilized (lower total energy). Concurrently, the dipole moment increases significantly, indicating a greater charge separation within the molecule in polar environments. The slight elongation of the phenolic O-H bond in more polar solvents would suggest an increased acidity and a greater propensity for hydrogen bonding interactions.
Chemical Reactivity and Mechanistic Investigations of Phenol, 3 Methoxy 4 1 Phenylethyl
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The phenolic ring of 3-methoxy-4-(1-phenylethyl)phenol is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups. These groups increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles.
Regioselectivity and Steric Hindrance Effects of Substituents
The regiochemical outcome of electrophilic aromatic substitution on this molecule is primarily controlled by the directing effects of the existing substituents and steric hindrance. Both the hydroxyl and methoxy groups are ortho, para-directors. In this specific molecule, the positions ortho to the hydroxyl group are C2 and C6, and the position para is C4, which is already substituted by the 1-phenylethyl group. The methoxy group at C3 directs to its ortho positions (C2 and C4) and its para position (C6).
Therefore, the positions most activated for electrophilic attack are C2, C5, and C6. However, the large 1-phenylethyl group at C4 exerts significant steric hindrance, which can influence the accessibility of the adjacent C5 position to incoming electrophiles. Similarly, the methoxy group at C3 can sterically hinder the C2 position. Consequently, electrophilic substitution is most likely to occur at the least sterically hindered and electronically activated positions.
The expected order of reactivity for the available positions on the ring towards an incoming electrophile (E+) would be C6 > C2 > C5, based on a balance of electronic activation and steric accessibility.
Influence of Methoxy and Phenylethyl Groups on Reactivity
The methoxy group at the C3 position is a powerful activating group due to its ability to donate electron density to the aromatic ring via resonance (+R effect). This effect is stronger than its electron-withdrawing inductive effect (-I effect). This donation of electron density stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions relative to the methoxy group.
The 1-phenylethyl group at the C4 position is an alkyl substituent and is also an activating group, albeit weaker than the methoxy and hydroxyl groups. It activates the ring through a combination of inductive electron donation (+I effect) and hyperconjugation. Its primary influence, however, is often steric, dictating the approach of reagents to the neighboring positions.
The combined electronic effects of the hydroxyl, methoxy, and 1-phenylethyl groups render the aromatic ring significantly more reactive than benzene itself.
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group is a key reactive site in 3-methoxy-4-(1-phenylethyl)phenol, participating in a variety of reactions including alkylation and acylation.
O-Alkylation and O-Acylation Pathways
O-Alkylation: The hydroxyl group can be readily converted into an ether through O-alkylation. This is typically achieved by treating the phenol (B47542) with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The base, commonly a hydroxide (B78521) or carbonate, deprotonates the acidic phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent in a Williamson ether synthesis. For instance, reaction with methyl iodide in the presence of potassium carbonate would yield 1,2-dimethoxy-4-(1-phenylethyl)benzene.
O-Acylation: The hydroxyl group can also be esterified through O-acylation. This reaction is typically carried out using acylating agents like acyl chlorides or acid anhydrides. libretexts.orgchemguide.co.uk Due to the relatively low nucleophilicity of the phenolic oxygen, these reactions are often performed in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and neutralizes the hydrogen halide byproduct. For example, reaction with acetyl chloride would produce 3-methoxy-4-(1-phenylethyl)phenyl acetate (B1210297). The formation of the phenoxide ion by treatment with a strong base can significantly accelerate the rate of acylation. libretexts.org
Interactive Table: O-Alkylation and O-Acylation Reactions
| Reaction Type | Reagent | Product |
| O-Methylation | Methyl iodide (CH₃I) / K₂CO₃ | 1,2-dimethoxy-4-(1-phenylethyl)benzene |
| O-Ethylation | Ethyl bromide (CH₃CH₂Br) / K₂CO₃ | 1-ethoxy-2-methoxy-4-(1-phenylethyl)benzene |
| O-Acetylation | Acetyl chloride (CH₃COCl) / Pyridine | 3-methoxy-4-(1-phenylethyl)phenyl acetate |
| O-Benzoylation | Benzoyl chloride (C₆H₅COCl) / NaOH | 3-methoxy-4-(1-phenylethyl)phenyl benzoate |
Role of Hydrogen Bonding in Modulating Reactivity
The hydroxyl group of 3-methoxy-4-(1-phenylethyl)phenol can participate in both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding can occur between the hydroxyl hydrogen and the oxygen of the adjacent methoxy group. Computational studies on the simpler analogue, guaiacol (B22219) (2-methoxyphenol), suggest the presence of such an intramolecular hydrogen bond. stackexchange.com This interaction can influence the acidity of the phenolic proton and the nucleophilicity of the hydroxyl oxygen.
Intermolecular hydrogen bonding with solvent molecules or other reagents can also play a significant role in modulating reactivity. In protic solvents, hydrogen bonding to the solvent can stabilize the phenoxide anion, thereby increasing the acidity of the phenol. Conversely, in aprotic solvents, the "naked" phenoxide ion is more nucleophilic and reactive. The specific reaction conditions, particularly the choice of solvent, can thus have a pronounced effect on the outcome of reactions involving the hydroxyl group.
Transformations of the Phenylethyl Side Chain
The 1-phenylethyl side chain offers additional sites for chemical modification, primarily at the benzylic position (the carbon atom attached to both benzene rings).
Oxidation: The benzylic carbon of the 1-phenylethyl group is susceptible to oxidation. libretexts.org Treatment with strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, under vigorous conditions can lead to the cleavage of the C-C bond of the side chain, ultimately forming a carboxylic acid at the position of the aromatic ring. However, milder oxidation conditions could potentially lead to the formation of a ketone, 3-methoxy-4-(1-oxo-1-phenylethyl)phenol. The presence of the activating hydroxyl and methoxy groups on the phenolic ring might necessitate careful selection of the oxidizing agent to avoid undesired ring oxidation.
Dehydrogenation: The ethyl portion of the side chain can undergo catalytic dehydrogenation to introduce a double bond, forming a styrenic derivative. rsc.orgrsc.orgmpg.dekfupm.edu.sanih.gov This transformation is typically carried out at elevated temperatures over a heterogeneous catalyst, such as iron oxide promoted with potassium. This would yield 3-methoxy-4-(1-phenylvinyl)phenol.
Benzylic Bromination: The benzylic hydrogen on the 1-phenylethyl group can be selectively replaced by a bromine atom through a free radical halogenation reaction. chemistrysteps.commasterorganicchemistry.comlibretexts.orgyoutube.comsciforum.net N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is a common reagent for this purpose. This reaction proceeds via a resonance-stabilized benzylic radical intermediate, leading to the formation of 4-(1-bromo-1-phenylethyl)-3-methoxyphenol. This benzylic bromide can then serve as a versatile intermediate for further synthetic transformations, such as nucleophilic substitution or elimination reactions.
Interactive Table: Side Chain Transformations
| Reaction Type | Reagent(s) | Potential Product |
| Oxidation (mild) | e.g., MnO₂ | 3-methoxy-4-(1-oxo-1-phenylethyl)phenol |
| Dehydrogenation | e.g., Fe₂O₃/K₂O, heat | 3-methoxy-4-(1-phenylvinyl)phenol |
| Benzylic Bromination | NBS, radical initiator | 4-(1-bromo-1-phenylethyl)-3-methoxyphenol |
Oxidation Reactions (e.g., Conversion of Related Alcohols to Ketones)
Phenols are readily oxidized, and the reaction pathways for Phenol, 3-methoxy-4-(1-phenylethyl)- would be influenced by its specific substitution pattern. The primary site of oxidation is the phenolic hydroxyl group, which can undergo a one-electron oxidation to form a resonance-stabilized phenoxy radical. This process is the basis for the antioxidant activity of many phenolic compounds. vinatiorganics.com The bulky 1-phenylethyl group at the ortho position provides significant steric hindrance, which can affect the rate and outcome of oxidation reactions compared to simpler phenols. vinatiorganics.com
Oxidizing agents such as tyrosinase, silver oxide, or chromic acid can facilitate this transformation. scribd.comlibretexts.org For instance, studies on the oxidation of 4-alkylphenols show that the reaction proceeds via quinoid structures. scribd.com In the case of Phenol, 3-methoxy-4-(1-phenylethyl)-, oxidation could lead to the formation of an ortho-quinone. The presence of the methoxy group further influences the electronic properties of the ring, affecting the stability of the resulting radical and the subsequent reaction pathways. rsc.org
Another potential oxidation site is the benzylic carbon of the 1-phenylethyl group. If a related precursor, such as 1-(4-hydroxy-2-methoxyphenyl)-1-phenylethanol, were considered, it would be expected to undergo oxidation to the corresponding ketone, 1-(4-hydroxy-2-methoxyphenyl)-1-phenylethanone, using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation.
Reduction Reactions of Ketone or Olefinic Precursors
The synthesis of Phenol, 3-methoxy-4-(1-phenylethyl)- can be envisioned through the reduction of various precursors. A common strategy for preparing alkylphenols involves the reduction of an acylphenol. For example, a ketone precursor such as 1-(4-hydroxy-2-methoxyphenyl)ethanone (B505586) could first be reacted with a phenyl Grignard reagent (PhMgBr) to form a tertiary alcohol, followed by dehydration to an olefin and subsequent catalytic hydrogenation to yield the target structure.
Alternatively, a more direct route would involve the reduction of a ketone like (4-hydroxy-2-methoxyphenyl)(phenyl)methanone. This could be achieved through several established methods:
Clemmensen Reduction: Using amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.
Wolff-Kishner Reduction: Involving the formation of a hydrazone followed by heating with a strong base like potassium hydroxide in a high-boiling solvent.
Catalytic Hydrogenation: Employing a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere, which would reduce the carbonyl group to a methylene (B1212753) group.
Stoichiometric reductions of alkyl-substituted ketones using borane (B79455) reagents are also effective. rsc.org For instance, the reaction of a ketone with B(C₆F₅)₃ and H₂ can yield the corresponding borinic ester, which can then be hydrolyzed to the alcohol. rsc.org Further deoxygenation would be required to obtain the final alkylated phenol.
Investigation of Reaction Kinetics and Thermodynamics
Kinetic Studies of Substitution and Rearrangement Reactions
The kinetics of reactions involving Phenol, 3-methoxy-4-(1-phenylethyl)- are dictated by the electronic and steric effects of its substituents. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. mlsu.ac.in The 1-phenylethyl group is a weaker activating, ortho-, para-directing group. The combined effect makes the positions ortho and para to the powerful hydroxyl group the most reactive sites. However, the position ortho to the hydroxyl group is sterically hindered by the bulky 1-phenylethyl group, likely favoring substitution at the C6 position (ortho to -OH and meta to -OCH₃).
Kinetic studies on analogous substituted phenols provide insight into expected reaction rates. For example, the rates of reaction between substituted phenols and radicals, such as the hydroxyl radical (•OH), have been extensively studied. mdpi.com Electron-donating groups like -OCH₃ and alkyl groups generally increase the reaction rate by enhancing the electron density of the aromatic ring. mdpi.com
The table below presents second-order rate constants for the reaction of various substituted phenolic compounds with •OH, illustrating the influence of different substituents.
| Phenolic Compound | Substituents | Second-Order Rate Constant (k•OH) (L mol⁻¹ s⁻¹) at pH 5 |
|---|---|---|
| Phenol | -H | 2.12 x 10⁹ |
| Catechol (CAT) | 2-OH | 4.10 x 10⁹ |
| Syringol (SYR) | 2,6-di-OCH₃ | 6.55 x 10⁹ |
| 3-Methylcatechol (3MC) | 2-OH, 3-CH₃ | 7.71 x 10⁹ |
| 2,6-Dimethoxyphenol (DMP) | 2,6-di-OCH₃ | 1.03 x 10¹⁰ |
| 4-Nitrocatechol (4NC) | 2-OH, 4-NO₂ | 3.80 x 10⁹ |
Data adapted from a study on the aqueous OH oxidation of substituted phenolic compounds. mdpi.com
Rearrangement reactions, such as the dienone-phenol rearrangement of a related precursor, would also be governed by substituent effects. Computational studies on such rearrangements show that the migratory aptitude of different groups and the stability of the carbocation intermediates are key factors determining the reaction pathway and kinetics. ijrar.org
Radical Reactions and Decomposition Mechanisms
Theoretical Studies of Phenol Decomposition Pathways
While specific theoretical studies on the decomposition of Phenol, 3-methoxy-4-(1-phenylethyl)- are not available, the decomposition pathways can be predicted based on extensive research on phenol and methoxyphenols. nih.gov The primary mechanisms for phenol decomposition under thermal conditions involve:
O-H Bond Homolysis: This is often the initial and most critical step, forming a phenoxy radical and a hydrogen atom. The stability of the resulting phenoxy radical is paramount. For the target molecule, the radical would be stabilized by resonance across the aromatic ring and influenced by the electronic effects of the methoxy and alkyl groups. The bond dissociation enthalpy (BDE) of the phenolic O-H bond is a key thermodynamic parameter governing this step.
O-CH₃ Bond Homolysis: In methoxyphenols like guaiacol (2-methoxyphenol), the cleavage of the methoxy C-O bond is a competing pathway, forming a hydroxyphenoxy radical and a methyl radical. Theoretical studies on guaiacol show that the BDE of the methoxy O-C bond is substantially lower than that of the phenolic O-H bond, suggesting this could be a favorable decomposition route. tandfonline.com
Molecular Decomposition: Phenol can also decompose directly into products like cyclopentadiene (B3395910) and carbon monoxide, although this pathway is typically more significant at lower temperatures compared to radical-forming bond fission.
Theoretical calculations using methods like Density Functional Theory (DFT) are employed to model these pathways and calculate their reaction enthalpies and activation barriers. nih.govtandfonline.com Studies on the reaction of methoxyphenols with nitrate (B79036) radicals (NO₃•), for example, have used DFT to elucidate complex reaction mechanisms, including addition to the aromatic ring and hydrogen abstraction. nih.govresearchgate.net
The table below summarizes key decomposition reactions and their calculated gas-phase reaction enthalpies for guaiacol, a structural analogue.
| Reaction Pathway | Description | Calculated Reaction Enthalpy (ΔH) (kJ/mol) |
|---|---|---|
| O-H Bond Dissociation | Guaiacol → Guaiacoxyl Radical + H• | 349.5 |
| O-C Bond Dissociation | Guaiacol → 2-Hydroxyphenoxy Radical + CH₃• | 252.3 |
| Radical H-Abstraction | Guaiacoxyl Radical → Catechol Radical + H• | 150.7 |
| Radical Demethylation | Guaiacoxyl Radical → o-Benzoquinone + CH₃• | -1.2 |
Data adapted from a theoretical study on guaiacol oxidation. tandfonline.com
These theoretical findings indicate that for a molecule like Phenol, 3-methoxy-4-(1-phenylethyl)-, decomposition would likely be initiated by the cleavage of the weaker methoxy O-C bond, followed by further reactions of the resulting radical species. tandfonline.com
An article on the chemical reactivity and mechanistic investigations of "Phenol, 3-methoxy-4-(1-phenylethyl)-" cannot be generated at this time.
Extensive searches for specific research findings, kinetic data, and mechanistic studies required to construct a scientifically accurate article on the formation of phenoxy radicals and their subsequent transformations for the compound "Phenol, 3-methoxy-4-(1-phenylethyl)-" did not yield any direct results.
The performed searches included:
"Phenol, 3-methoxy-4-(1-phenylethyl)-" chemical reactivity
"Phenol, 3-methoxy-4-(1-phenylethyl)-" phenoxy radical formation
Subsequent transformations of "3-methoxy-4-(1-phenylethyl)phenoxy radical"
Radical scavenging and oxidation of "Phenol, 3-methoxy-4-(1-phenylethyl)-"
Mechanistic, EPR, and computational studies of the corresponding phenoxy radical
While general principles of phenoxy radical formation, dimerization, and disproportionation for substituted and sterically hindered phenols are well-established in the chemical literature, no scholarly articles, databases, or detailed experimental reports were found that specifically investigate "Phenol, 3-methoxy-4-(1-phenylethyl)-".
Without access to specific research data for this compound, generating a thorough, informative, and scientifically accurate article with the requested detailed findings and data tables is not possible without resorting to speculation. Adhering to the core principles of accuracy and avoiding the generation of unsubstantiated information, the requested content cannot be provided.
Advanced Analytical Techniques for Phenol, 3 Methoxy 4 1 Phenylethyl and Its Analogs
Chromatographic Separation Techniques for Purity and Isolation
Chromatography is a cornerstone for the separation of complex mixtures, enabling the isolation and purity assessment of target analytes. For phenolic compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely employed techniques. nih.gov
HPLC is a premier technique for the analysis of phenolic compounds due to its high resolution and applicability to a wide range of polarities. phcogres.com Method development for Phenol (B47542), 3-methoxy-4-(1-phenylethyl)- and its analogs typically centers on reversed-phase (RP) chromatography. phcogres.com
Stationary Phase: The most common stationary phases are silica-based C18 columns, which provide excellent separation for many phenolic compounds. nih.govnih.gov However, to improve selectivity for complex mixtures of analogs, other stationary phases like biphenyl (B1667301) or those with polar-embedded groups can offer alternative selectivities. nih.gov
Mobile Phase: The mobile phase usually consists of a binary gradient of an aqueous solvent and an organic modifier. nih.gov Acetonitrile or methanol (B129727) are common organic solvents, while the aqueous phase is typically water acidified with a small percentage of formic acid, acetic acid, or phosphoric acid. phcogres.comnih.gov Acidification helps to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks. A typical gradient elution starts with a high percentage of the aqueous phase, gradually increasing the organic solvent concentration to elute more hydrophobic compounds.
Detection: A Diode Array Detector (DAD) or a standard UV-Vis detector is frequently used for the quantification of phenolic compounds, as the aromatic ring provides strong chromophores. phcogres.comnih.gov Monitoring at multiple wavelengths can aid in peak identification and purity assessment.
Table 1: Typical HPLC Method Parameters for Phenolic Analogs
| Parameter | Typical Setting | Purpose |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. nih.gov |
| Mobile Phase A | Water with 0.1% - 0.5% Formic or Acetic Acid | Controls retention and ensures sharp peak shape. nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute analytes. nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min | Influences resolution and analysis time. nih.gov |
| Detection | UV-Vis or DAD at ~280 nm | Quantification based on UV absorbance of the aromatic ring. nih.gov |
| Column Temp. | Ambient to 30 °C | Maintains consistent retention times. nih.gov |
Gas chromatography is another highly effective technique for the analysis of volatile and semi-volatile phenolic compounds. chula.ac.th While direct analysis is possible, the polarity of the hydroxyl group can lead to peak tailing. epa.gov Therefore, derivatization is often employed to improve chromatographic performance.
Column Selection: Fused-silica capillary columns with non-polar or medium-polarity stationary phases are standard for phenol analysis. A common choice is a column coated with 95% dimethyl and 5% diphenyl-polysiloxane (e.g., DB-5 or equivalent), which separates compounds based on their boiling points and polarity. epa.gov For resolving isomers, stationary phases containing cyclodextrins can offer enhanced separation. chula.ac.th
Temperature Programming: A temperature-programmed oven is essential for separating a mixture of phenolic analogs with varying boiling points. A typical program starts at a low temperature to resolve early-eluting compounds and then ramps up to a higher temperature to elute less volatile analytes in a reasonable time. matec-conferences.orggcms.cz
Detector: A Flame Ionization Detector (FID) is commonly used for the analysis of underivatized phenols due to its robustness and wide linear range. epa.gov When derivatization is used to introduce electrophoric groups (e.g., pentafluorobenzyl ethers), an Electron Capture Detector (ECD) can provide much higher sensitivity. epa.gov
Table 2: Example GC Method Parameters for Phenolic Compound Analysis
| Parameter | Typical Setting | Purpose |
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film) | General-purpose non-polar column for separating compounds by boiling point. matec-conferences.org |
| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying analytes through the column. matec-conferences.org |
| Injection Mode | Split (e.g., 1:20) or Splitless | Split mode for concentrated samples; splitless for trace analysis. matec-conferences.org |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the sample. nih.gov |
| Oven Program | 40°C, ramp at 10°C/min to 280°C, hold 10 min | Separates analytes based on boiling point differences. matec-conferences.org |
| Detector | FID or MS | FID for general quantification; MS for identification and confirmation. epa.govmatec-conferences.org |
| Detector Temp. | 290 - 325 °C | Prevents condensation of analytes in the detector. epa.govnih.gov |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), provide unparalleled specificity and sensitivity for the analysis of Phenol, 3-methoxy-4-(1-phenylethyl)- and its analogs.
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the definitive identification capabilities of MS. matec-conferences.org For phenolic compounds, Electron Ionization (EI) is the most common ionization source, generating reproducible mass spectra that can be compared against commercial or custom libraries for compound identification. matec-conferences.org For quantitative analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity by monitoring only specific, characteristic ions of the target analyte, rather than scanning the full mass range. researchgate.net
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is exceptionally sensitive and selective, making it ideal for trace-level analysis in complex matrices. mdpi.com
Ionization: Electrospray ionization (ESI) is the preferred technique for phenolic compounds, typically operated in negative ion mode to deprotonate the acidic phenolic hydroxyl group, forming the [M-H]⁻ ion. researchgate.net Optimization of ESI parameters such as ion spray voltage, source temperature, and nebulizing gas flows is crucial for maximizing signal intensity. researchgate.net
Analysis Mode: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity. mdpi.com In MRM, a specific precursor ion (e.g., the [M-H]⁻ ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes background noise and allows for accurate quantification even at very low concentrations. mdpi.comresearchgate.net A selective and sensitive LC-MS method can separate and quantify dozens of phenolic compounds in a single run of about 35 minutes. nih.gov
For GC analysis, derivatization is a key step to overcome the challenges associated with the high polarity and low volatility of phenolic compounds. nih.gov The process involves chemically modifying the analyte to create a derivative that is more volatile and thermally stable. phenomenex.com This leads to improved peak shape, reduced tailing, and better separation. nih.gov
Silylation: This is one of the most common derivatization methods for compounds with active hydrogens, such as the hydroxyl group in phenols. phenomenex.com A silylating reagent replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). nih.govresearchgate.net The resulting TMS derivatives are significantly more volatile and less polar, making them ideal for GC analysis. nih.gov
Acylation/Acetylation: This technique involves reacting the phenol with an acylating agent, such as acetic anhydride (B1165640), to form a less polar ester derivative. This method can be performed in situ in aqueous samples before extraction and analysis. ncasi.orgresearchgate.net
Alkylation: Reagents like diazomethane (B1218177) can be used to convert phenols into their corresponding methyl ethers (anisoles). However, diazomethane is hazardous and requires experienced handling. epa.gov Another approach is using pentafluorobenzyl bromide (PFBBr), which creates pentafluorobenzyl ether derivatives that are highly sensitive to an Electron Capture Detector (ECD). epa.gov
Table 3: Common Derivatization Reagents for GC Analysis of Phenols
| Reagent | Abbreviation | Derivative Formed | Key Advantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Highly effective for hydroxyl groups, produces volatile and stable derivatives. nih.govsigmaaldrich.com |
| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) ether | Forms very stable derivatives, less susceptible to hydrolysis. researchgate.net |
| Acetic Anhydride | - | Acetate (B1210297) ester | Simple reaction, can be done in-situ for aqueous samples. ncasi.org |
| Pentafluorobenzyl Bromide | PFBBr | Pentafluorobenzyl (PFB) ether | Creates derivatives highly responsive to ECD for ultra-trace analysis. epa.gov |
Spectroscopic Quantification Methods
While chromatographic methods provide separation and individual quantification, spectroscopic methods can offer rapid, high-throughput estimation of total phenolic content. ijset.in The most widely used technique is UV-Visible spectrophotometry based on the Folin-Ciocalteu assay. nih.govredalyc.org
This method relies on the ability of phenolic compounds to reduce the phosphomolybdic-phosphotungstic acid reagent (Folin-Ciocalteu reagent) under alkaline conditions. redalyc.org The reduction reaction produces a blue-colored complex, and the intensity of the color, measured by absorbance at approximately 765 nm, is proportional to the total amount of phenolic compounds present. redalyc.org
Quantification is achieved by comparing the sample's absorbance to a calibration curve prepared with a known standard, typically gallic acid. redalyc.org Results are then expressed as gallic acid equivalents (GAE). While this method is simple and rapid, it is non-specific. ijset.in The Folin-Ciocalteu reagent can also be reduced by other non-phenolic substances, such as ascorbic acid, certain amino acids, and sugars, which can lead to an overestimation of the total phenolic content. acs.orgresearchgate.net Therefore, it is best used as a screening tool, with results confirmed by more specific chromatographic methods.
UV-Vis Spectrophotometric Analysis for Concentration Determination
UV-Vis spectrophotometry is a widely used, simple, and cost-effective technique for quantifying organic compounds in solution. calpoly.eduej-eng.org The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. longdom.org Aromatic compounds, such as "Phenol, 3-methoxy-4-(1-phenylethyl)-", exhibit strong absorbance in the UV region of the electromagnetic spectrum, typically between 200-300 nm, due to π-to-π* electronic transitions within the aromatic rings. acs.org
To determine the concentration of "Phenol, 3-methoxy-4-(1-phenylethyl)-", a calibration curve must first be established. This involves preparing a series of standard solutions of the pure compound at known concentrations in a suitable solvent (e.g., ethanol (B145695) or methanol). The UV spectrum of each standard is recorded to identify the wavelength of maximum absorbance (λmax). The absorbance of each standard solution is then measured at this λmax.
A calibration curve is constructed by plotting absorbance versus concentration. The resulting linear relationship allows for the determination of the concentration of an unknown sample by measuring its absorbance at the same wavelength and interpolating the concentration from the calibration graph. longdom.orgijsr.net This technique is valuable for routine quality control and for monitoring the concentration of the compound in various solutions. longdom.org However, it is important to note that the presence of other UV-absorbing compounds or impurities can cause spectral interference, potentially affecting the accuracy of the measurement. redalyc.org
Table 2: Example Calibration Data for Phenol, 3-methoxy-4-(1-phenylethyl)- by UV-Vis Spectrophotometry
| Standard Concentration (mg/L) | Absorbance at λmax (e.g., 275 nm) |
|---|---|
| 2.0 | 0.155 |
| 4.0 | 0.310 |
| 6.0 | 0.465 |
| 8.0 | 0.620 |
| 10.0 | 0.775 |
| Linear Equation: y = 0.0775x + 0.0005 Correlation Coefficient (R²): 0.9999 |
Conclusion and Future Research Directions
Summary of Key Findings on Phenol (B47542), 3-methoxy-4-(1-phenylethyl)-
Phenol, 3-methoxy-4-(1-phenylethyl)- is a distinct aromatic organic compound characterized by a phenol core structure with a methoxy (B1213986) group at the third position and a 1-phenylethyl substituent at the fourth position. Its molecular formula is C₁₅H₁₆O₂. The presence of the hydroxyl, methoxy, and phenylethyl groups imparts a combination of polarity and hydrophobicity, influencing its solubility and reactivity. Synthesis is most commonly achieved via Friedel-Crafts alkylation of 3-methoxyphenol (B1666288) with styrene (B11656), a reaction that requires careful control of catalysts and conditions to favor the desired para-substitution and avoid the formation of ortho-isomers and polyalkylation products. While specific applications for this exact isomer are not widely documented in current literature, its structural motifs are common in larger molecules used as antioxidants, polymer building blocks, and specialty chemical intermediates. britannica.comgoogle.com
Identification of Knowledge Gaps and Unexplored Research Avenues
The body of scientific literature specifically detailing Phenol, 3-methoxy-4-(1-phenylethyl)- is limited, revealing significant knowledge gaps. There is a notable lack of comprehensive data on its detailed physicochemical properties, such as its octanol-water partition coefficient and precise spectroscopic characterization. The compound's reactivity beyond its fundamental synthesis has not been thoroughly explored. Furthermore, while the general class of substituted phenols has been studied, the specific biological activities and toxicological profile of this isomer remain unknown. A significant unexplored avenue is the systematic investigation of its properties in comparison to its isomers, such as 2-methoxy-4-(1-phenylethyl)phenol, to understand how substituent placement affects its chemical and physical behavior. nih.gov An untargeted, metabolic profiling approach could also identify potential breakdown products and other novel components. nih.gov
Potential for Advanced Material Science Applications of Substituted Phenylethyl Phenols
Substituted phenols are foundational in material science, serving as precursors to plastics, dyes, and explosives. britannica.com The unique structure of phenylethyl phenols suggests several potential applications. The bulky 1-phenylethyl group can introduce steric hindrance, which is a desirable trait for antioxidants used to protect materials from oxidative degradation by interfering with free-radical chain reactions. In polymer science, this compound could serve as a monomer or a modifying agent in the production of phenolic resins (like Bakelite), epoxy resins, or polycarbonates. britannica.com The incorporation of the phenylethyl moiety could enhance the thermal stability, mechanical strength, and hydrophobicity of the resulting polymers. Furthermore, the electron-dense aromatic rings and hydroxyl group offer potential for these compounds to act as corrosion inhibitors by forming protective layers on metal surfaces. mdpi.com
Future Directions in Synthetic Methodology Development for Complex Phenolic Structures
The synthesis of specifically substituted phenols, particularly meta-substituted isomers, remains a challenge due to the strong ortho- and para-directing effects of the hydroxyl group. nih.gov Future research in synthetic methodology should focus on developing more regioselective and efficient routes to compounds like Phenol, 3-methoxy-4-(1-phenylethyl)-. Promising areas include the development of novel catalysts for Friedel-Crafts alkylation that can overcome inherent electronic biases. google.com Advanced strategies such as C-H bond functionalization offer a direct approach to editing molecular scaffolds, potentially allowing for the late-stage introduction of substituents onto a simpler phenol core with high precision. researchgate.net Additionally, exploring enzymatic and microbial biosynthesis pathways could provide greener and more sustainable alternatives to traditional chemical synthesis for producing complex polyphenolic compounds. nih.govresearchgate.net The development of methods for isomerizing more accessible para-substituted phenols to their meta-substituted counterparts also represents a valuable future direction. nih.gov
Prospects for Advanced Theoretical and Computational Investigations to Predict Chemical Behavior
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, providing insights that can guide experimental work. nih.gov For Phenol, 3-methoxy-4-(1-phenylethyl)-, Density Functional Theory (DFT) calculations can be employed to determine structural geometries and predict spectroscopic signatures (NMR, IR). researchgate.net Such studies can also be used to calculate bond dissociation energies of the phenolic hydroxyl group, which is a key parameter in predicting antioxidant activity. nih.gov Quantum chemical methods can elucidate reaction mechanisms, helping to optimize synthetic conditions for higher yields and selectivity. researchgate.net Furthermore, molecular dynamics simulations could model the interaction of this molecule with polymer chains or metal surfaces, providing a molecular-level understanding of its potential performance in material science applications, such as in corrosion inhibition. mdpi.com These theoretical investigations can bridge existing knowledge gaps and accelerate the discovery of novel applications for this and related phenolic structures.
Data Tables
Table 1: Chemical Identifiers for Phenol, 3-methoxy-4-(1-phenylethyl)-
| Identifier | Value |
| IUPAC Name | 3-methoxy-4-(1-phenylethyl)phenol |
| CAS Number | 51181-20-5 epa.gov |
| Molecular Formula | C₁₅H₁₆O₂ |
| Molecular Weight | 228.29 g/mol nih.gov |
| Canonical SMILES | CC(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)OC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
